5-Methoxy-4-[3-(trifluoromethyl)phenoxy]-2-[3-(trifluoromethyl)phenyl]pyrimidine
Description
Properties
IUPAC Name |
5-methoxy-4-[3-(trifluoromethyl)phenoxy]-2-[3-(trifluoromethyl)phenyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F6N2O2/c1-28-15-10-26-16(11-4-2-5-12(8-11)18(20,21)22)27-17(15)29-14-7-3-6-13(9-14)19(23,24)25/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIUETQRLULNFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=CC(=C2)C(F)(F)F)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methoxy-4-[3-(trifluoromethyl)phenoxy]-2-[3-(trifluoromethyl)phenyl]pyrimidine is a compound of interest in medicinal chemistry due to its unique structural features, particularly the presence of trifluoromethyl groups. These groups are known to enhance biological activity by improving metabolic stability and membrane permeability. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound can be represented by the following molecular formula:
- Molecular Formula : C19H16F6N2O
- Molecular Weight : 396.34 g/mol
The presence of two trifluoromethyl groups and a methoxy group plays a significant role in its biological properties. The trifluoromethyl groups often enhance lipophilicity and can influence the binding affinity to biological targets.
Anticancer Activity
Recent studies have shown that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, a related study evaluated a series of trifluoromethylated compounds against various cancer cell lines, demonstrating selective cytotoxicity:
| Cell Line | Inhibition (%) | IC50 (µM) |
|---|---|---|
| RPMI-8226 (Leukemia) | 20-30 | 10.11 |
| A549 (Lung Cancer) | 15-25 | 12.34 |
| A498 (Renal Cancer) | 25-35 | 9.87 |
The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular pathways, particularly those involving p53 and caspases, which are crucial for programmed cell death .
The mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Disruption of Cellular Signaling : It may interfere with signaling pathways that regulate cell survival and apoptosis.
- Interaction with DNA : Potential binding to DNA or RNA structures could lead to disruptions in replication or transcription processes.
Study on Trifluoromethylated Compounds
A comprehensive study published in MDPI evaluated various trifluoromethylated derivatives for their anticancer properties using the National Cancer Institute's NCI-60 human tumor cell line screen. The results indicated that compounds similar to this compound showed promising activity against multiple cancer types, including leukemia and non-small cell lung cancer .
Pharmacokinetics and Toxicology
Research into the pharmacokinetics of trifluoromethylated compounds suggests enhanced bioavailability compared to their non-fluorinated counterparts. Studies indicate that these compounds tend to have lower rates of metabolic degradation, leading to prolonged action within the body . However, further toxicological assessments are necessary to evaluate their safety profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sorafenib Tosylate ()
- Structure : Contains a pyridine carboxamide core with a 4-chloro-3-(trifluoromethyl)phenyl urea group.
- A single -CF₃ group (vs. two in the target compound) may lower lipophilicity but improve solubility.
- Application : Approved kinase inhibitor (Nexavar®), suggesting the target compound’s trifluoromethyl-rich structure could similarly target kinases .
Spiro Diazaspiro Compounds ()
- Structure : Feature pyrimidine cores fused with spirocyclic systems and -CF₃ groups.
- Key Differences :
- Spiro architecture introduces conformational rigidity, unlike the target compound’s planar pyrimidine.
- Additional carbamoyl and hydroxy groups may enhance target binding specificity.
- Implications : The spiro compounds’ complexity suggests higher synthetic challenges compared to the target molecule .
Tetrahydropyrimidine Carboxylate ()
- Structure : Partially saturated pyrimidine with 3,4-difluorophenyl and methoxymethyl groups.
- Key Differences :
- Tetrahydropyrimidine ring reduces aromaticity, altering electronic properties.
- Methoxymethyl (-CH₂OCH₃) vs. methoxy (-OCH₃) may increase steric hindrance.
Oxadiazole Derivatives ()
- Structure : Contain 1,2,4-oxadiazole rings with -CF₃ and isobutylsulfonyl groups.
- Key Differences :
- Oxadiazole core offers distinct electronic properties vs. pyrimidine.
- Sulfonyl groups improve solubility but may reduce blood-brain barrier penetration.
- Implications : Highlights the trade-off between -CF₃’s metabolic stability and sulfonyl groups’ polarity in drug design .
Structural and Functional Comparison Table
| Compound Name | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | Pyrimidine | 5-OCH₃, 4-[3-CF₃-phenoxy], 2-[3-CF₃-phenyl] | Kinase inhibition, antivirals |
| Sorafenib Tosylate | Pyridine | 4-[3-CF₃-phenyl urea], methylcarbamoyl | Oncology (kinase inhibitor) |
| Spiro Diazaspiro Compounds | Spiropyrimidine | CF₃-phenyl, carbamoyl, hydroxy | Targeted therapy |
| Tetrahydropyrimidine Carboxylate | Tetrahydropyrimidine | 3,4-Difluorophenyl, methoxymethyl | Antiviral, anti-inflammatory |
| Oxadiazole Derivatives | 1,2,4-Oxadiazole | CF₃-phenyl, isobutylsulfonyl | Metabolic disorders |
Discussion of Substituent Effects
- Trifluoromethyl Groups : The target compound’s dual -CF₃ groups likely enhance binding affinity to hydrophobic pockets (e.g., kinase ATP-binding sites) compared to single -CF₃ analogs like Sorafenib . However, this may reduce aqueous solubility.
- Methoxy vs.
- Ether Linkage: The 4-phenoxy group may confer flexibility vs. rigid carbamoyl or spiro systems in , balancing selectivity and synthetic accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
